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Abstract
Budiodarone Tartrate (also known as ATI-2042) is a novel antiarrhythmic agent developed as

a chemical analog of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic

efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety

profile. Budiodarone exhibits multi-ion channel blocking properties, targeting key cardiac

sodium, potassium, and calcium channels. This technical guide provides a comprehensive

overview of the pharmacological profile of Budiodarone Tartrate, including its mechanism of

action, pharmacodynamics, pharmacokinetics, and clinical trial findings. Detailed experimental

protocols and quantitative data are presented to support further research and development.

Introduction
Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a

challenging pharmacokinetic profile, including a very long half-life, and a significant risk of

adverse effects impacting the thyroid, lungs, and liver.[1] Budiodarone was developed to

address these limitations. Structurally similar to amiodarone, Budiodarone features a sec-butyl

acetate side chain on the benzofuran moiety.[2] This modification facilitates rapid metabolism

by tissue esterases, leading to a much shorter half-life and potentially reducing tissue

accumulation and associated toxicities.[1][3]
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Mechanism of Action & Pharmacodynamics
Budiodarone exerts its antiarrhythmic effects through the blockade of multiple cardiac ion

channels, a characteristic it shares with amiodarone.[3][4] This multi-channel inhibition leads to

a prolongation of the cardiac action potential and an increase in the refractory period of cardiac

myocytes, which are key mechanisms for suppressing arrhythmias.[2]

Ion Channel Inhibition
Budiodarone is a potent inhibitor of cardiac sodium, potassium, and calcium channels.[5] The

inhibition of these channels leads to the following electrophysiological effects:

Potassium Channel Blockade: Inhibition of potassium channels, particularly the delayed

rectifier potassium current (IKr and IKs), leads to a decreased efflux of potassium during

repolarization. This prolongs the action potential duration (APD) and increases the effective

refractory period (ERP) in atrial and ventricular tissues.[2]

Sodium Channel Blockade: Blockade of sodium channels reduces the influx of sodium

during the depolarization phase of the action potential. This slows the upstroke of the action

potential (Vmax) and can help to suppress ectopic pacemaker activity.[2]

Calcium Channel Blockade: Inhibition of L-type calcium channels decreases the influx of

calcium into cardiac cells. This can reduce cardiac contractility and slow conduction through

the atrioventricular (AV) node.[2]

While specific IC50 values for Budiodarone's inhibition of these channels are not publicly

available in the reviewed literature, preclinical studies have indicated that its inhibitory potency

is comparable to that of amiodarone.[6][7] For reference, the inhibitory concentrations of

amiodarone on various cardiac ion channels have been reported in the low micromolar range.

Signaling Pathway
The primary signaling pathway influenced by Budiodarone is the regulation of ion flux across

the cardiac myocyte membrane, which directly impacts the cardiac action potential.
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Mechanism of Action of Budiodarone Tartrate.

Pharmacokinetics
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A key differentiating feature of Budiodarone is its significantly shorter half-life compared to

amiodarone, which is attributed to its susceptibility to metabolism by tissue esterases.[1][3]

Parameter Budiodarone Tartrate Amiodarone

Half-life (t1/2) ~7 hours[1] 35-68 days[2]

Metabolism Primarily by tissue esterases[3] Primarily hepatic (CYP450)[3]

Elimination
Cleared from the body in

approximately 48 hours[3]

Prolonged due to tissue

accumulation[3]

Clinical Efficacy and Safety
PASCAL Clinical Trial
The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL)

was a significant Phase 2 clinical trial that evaluated the efficacy and safety of Budiodarone in

patients with paroxysmal atrial fibrillation (AF).[3][4]

4.1.1. Experimental Protocol: PASCAL Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[4]

Patient Population: 72 patients with paroxysmal AF and implanted dual-chamber

pacemakers capable of continuous AF monitoring.[3][4] Patients with NYHA class 3 and 4

congestive heart failure were excluded.[3]

Treatment Arms: Patients were randomized to receive placebo or Budiodarone at doses of

200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[3][4]

Primary Endpoint: The primary endpoint was the reduction in atrial fibrillation burden (AFB),

defined as the percentage of time spent in AF as measured by the pacemaker logs.[4]

4.1.2. PASCAL Trial Workflow
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PASCAL Clinical Trial Workflow.

4.1.3. Efficacy Results

Budiodarone demonstrated a dose-dependent and statistically significant reduction in AF

burden compared to placebo.[3][4]
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Treatment Group
Median Reduction in AF Burden from
Baseline

Placebo -

Budiodarone 200 mg BID 10% (not statistically significant)[3]

Budiodarone 400 mg BID 54%[3][4]

Budiodarone 600 mg BID 75%[3][4]

In addition to reducing the overall AF burden, the 600 mg BID dose of Budiodarone also led to

a decrease of at least 50% in the number and duration of atrial tachycardia/atrial fibrillation

episodes.[3]

Preliminary Dose-Ranging Study
An earlier open-label, dose-escalation study in six female patients with paroxysmal AF and

pacemakers also showed a significant reduction in AF burden at various doses of Budiodarone

(200 mg, 400 mg, 600 mg, and 800 mg BID).[8][9]

4.2.1. Experimental Protocol: Preliminary Dose-Ranging Study

Study Design: Open-label, prospective, dose-escalation study.[8]

Patient Population: Six female patients with paroxysmal AF and implanted DDDRP

pacemakers.[8]

Treatment Protocol: Patients underwent a baseline period followed by four 2-week treatment

periods with escalating doses of Budiodarone (200, 400, 600, and 800 mg BID), and a final

washout period.[8][9]

Primary Endpoint: Atrial fibrillation burden (AFB) as recorded by the pacemaker.[8]

4.2.2. Efficacy Results
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Treatment Period Mean Atrial Fibrillation Burden (%)

Baseline 20.3[8][9]

200 mg BID 5.2[8][9]

400 mg BID 5.2[8][9]

600 mg BID 2.8[8][9]

800 mg BID 1.5[8][9]

Safety Profile
Across the clinical studies conducted, Budiodarone was generally well-tolerated.[3] The shorter

half-life and rapid metabolism are expected to result in a more favorable safety profile

compared to amiodarone, with a reduced risk of the long-term toxicities associated with

amiodarone.[2][3] In one study, some patients experienced a reversible increase in thyroid-

stimulating hormone.[1]

Preclinical Studies
Electrophysiology Studies
Preclinical electrophysiology studies in animal models confirmed that Budiodarone has

electrophysiological properties similar to amiodarone.[6][7] These studies demonstrated:

Inhibition of sodium, potassium, and calcium ion channels.[6][7]

Increased atrial refractoriness.[6][7]

Prolongation of the monophasic action potential duration (MAPD90) and the QT interval.[6]

[7]

A dose-dependent decrease in heart rate.[6][7]

5.1.1. Representative Preclinical Electrophysiology Study Protocol

A typical preclinical electrophysiology study to assess the effects of a novel antiarrhythmic

agent like Budiodarone would involve the following steps:
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Animal Model: Anesthetized animal models (e.g., dogs, pigs) are commonly used.

Catheter Placement: Multipolar electrode catheters are positioned in various cardiac

chambers (e.g., right atrium, right ventricle, His bundle region) under fluoroscopic guidance.

Baseline Measurements: Baseline electrophysiological parameters are recorded, including

sinus cycle length, AV nodal conduction times (AH and HV intervals), and atrial and

ventricular effective refractory periods (AERP and VERP).

Drug Administration: Budiodarone is administered intravenously at escalating doses.

Post-Drug Measurements: Electrophysiological parameters are re-measured at each dose

level to assess the drug's effects on cardiac conduction and refractoriness.

Arrhythmia Induction: Programmed electrical stimulation is used to attempt to induce

arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) both at baseline and after drug

administration to evaluate the drug's antiarrhythmic efficacy.

Conclusion
Budiodarone Tartrate is a promising antiarrhythmic agent that combines the multi-ion channel

blocking properties of amiodarone with a significantly improved pharmacokinetic profile. Clinical

trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent

manner, with a favorable safety and tolerability profile. Its rapid metabolism and shorter half-life

suggest a lower potential for the long-term toxicities associated with amiodarone. Further

clinical development is warranted to fully establish the role of Budiodarone in the management

of cardiac arrhythmias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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